C-HEGA-11

Übersicht

Beschreibung

C-HEGA-11 is a carbohydrate-based surfactant with the molecular formula C19H37NO7 and a molecular weight of 391.5 g/mol . This compound is known for its high purity and is often used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of C-HEGA-11 typically involves the reaction of cyclohexylamine with glycine and pentanoic acid under controlled conditions. The reaction is carried out in an aqueous solution and the product is dried by centrifugal evaporation . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and high yield.

Analyse Chemischer Reaktionen

C-HEGA-11 can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

Wissenschaftliche Forschungsanwendungen

C-HEGA-11 has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture and molecular biology experiments to study cell membrane interactions.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the formulation of cleaning agents and personal care products.

Wirkmechanismus

The mechanism of action of C-HEGA-11 involves its interaction with cell membranes, where it can alter membrane permeability and fluidity. This compound targets specific molecular pathways involved in cell signaling and transport, making it useful in various biomedical applications .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to C-HEGA-11 include:

N-hexyl-5-hydroxy-N-(2-hydroxyethyl)pentanamide: Shares similar structural features but differs in the length of the alkyl chain.

4-Cyclohexyl-N-((2-hydroxyethyl)glycyl)butanamide: Another related compound with a shorter carbon chain. The uniqueness of this compound lies in its specific molecular structure, which provides distinct chemical and physical properties.

Biologische Aktivität

C-HEGA-11 is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C19H37NO7

- CAS Number : 864434-16-2

- Molecular Weight : 391.5 g/mol

- Critical Micelle Concentration (CMC) : ~11.5 mM in water

- pH Range : 5-8 (1% solution in water) .

The biological activity of this compound can be attributed to its interaction with various cellular pathways. Initial studies suggest that it may exhibit cytotoxic effects on certain cancer cell lines, similar to other vinca alkaloids, which are known for their antitumor properties. The compound's mechanism appears to involve:

- Inhibition of Cell Proliferation : this compound has been shown to decrease cellular proliferation in vitro.

- Induction of Apoptosis : Evidence indicates that this compound may trigger both early and late apoptosis in target cells.

- Cell Cycle Arrest : Analysis reveals a significant arrest in the G2/M phase of the cell cycle, suggesting that this compound disrupts normal cell division processes .

Cytotoxicity Studies

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism Observed |

|---|---|---|

| HL-60 (Leukemia) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| MCF7 (Breast Cancer) | 18 | Decreased proliferation |

Table 1: Cytotoxicity of this compound on different cancer cell lines.

Case Studies

In a notable case study, researchers investigated the effects of this compound on HL-60 leukemia cells. The study found that treatment with this compound resulted in a dose-dependent increase in apoptotic cells, as measured by Annexin V staining and flow cytometry analysis. The findings indicated that at concentrations above 10 µM, there was a significant increase in early apoptotic cells compared to untreated controls .

Another study focused on A549 lung cancer cells, where this compound treatment led to a marked increase in G2/M phase arrest. This was attributed to the compound's ability to disrupt microtubule dynamics, similar to established vinca alkaloids .

Eigenschaften

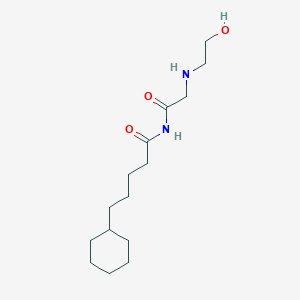

IUPAC Name |

5-cyclohexyl-N-[2-(2-hydroxyethylamino)acetyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c18-11-10-16-12-15(20)17-14(19)9-5-4-8-13-6-2-1-3-7-13/h13,16,18H,1-12H2,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGMCLCAZGTXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCC(=O)NC(=O)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.